![molecular formula C10H15Cl2N5 B1477859 {N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride CAS No. 110181-28-7](/img/structure/B1477859.png)
{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride
Übersicht
Beschreibung
“{N’'-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 110181-28-7 . It has a molecular weight of 276.17 and its molecular formula is C10H15Cl2N5. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN5.ClH/c11-8-3-1-7 (2-4-8)5-6-15-10 (14)16-9 (12)13;/h1-4H,5-6H2, (H6,12,13,14,15,16);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound “{N’'-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 276.17 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structures
N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride has been studied in terms of its spectroscopic characterization and crystal structures. Kuś et al. (2016) conducted a comprehensive chemical characterization of N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride, which is a derivative of this compound. Their study utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This research is essential for the identification and understanding of the compound's molecular structure and properties (Kuś et al., 2016).
Synthesis and Antimicrobial Properties
Research has also been conducted on the synthesis of new compounds related to N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride and their potential as antimicrobial agents. Desai et al. (2007) synthesized novel quinazolines and studied their antibacterial and antifungal activities. These synthesized compounds have shown effectiveness against various bacteria and fungi, indicating the potential of N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride derivatives in the field of antimicrobial research (Desai et al., 2007).
GPR14/Urotensin-II Receptor Agonist
Another significant application of this compound is in the field of receptor agonism. Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which includes a derivative of N'-[2-(4-chlorophenyl)ethyl]carbamimidamido methanimidamide hydrochloride. This compound, identified as AC-7954, has shown potential as a pharmacological research tool and could lead to the development of new drugs targeting the urotensin-II receptor (Croston et al., 2002).
Crystal and Molecular Structure Studies
The compound and its derivatives have also been a subject of structural studies. Bankiewicz et al. (2017) investigated the crystal and molecular structure of a carbamohydrazonothioate derivative and its hydrochloride solvate. This research helps in understanding the intermolecular interactions and the conformational dynamics of such compounds, which is crucial for their potential applications in various fields, including material science and drug design (Bankiewicz et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5.ClH/c11-8-3-1-7(2-4-8)5-6-15-10(14)16-9(12)13;/h1-4H,5-6H2,(H6,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKGPAGXFDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



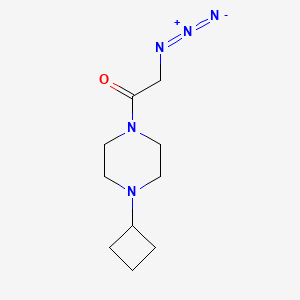
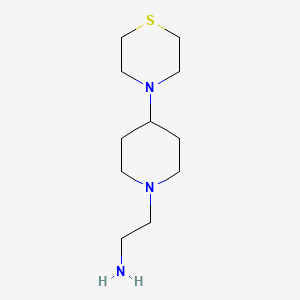


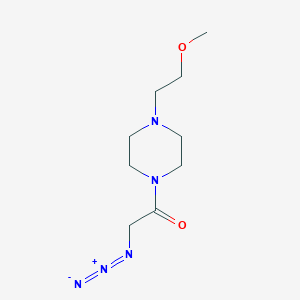
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)

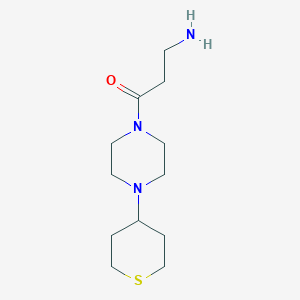

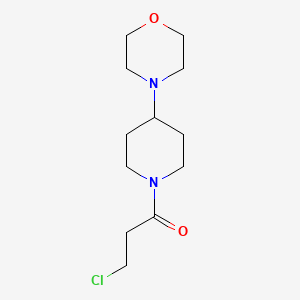


![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1477798.png)
